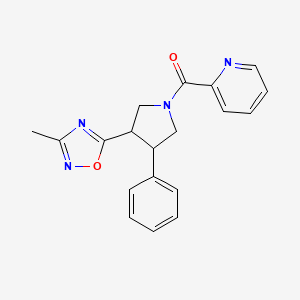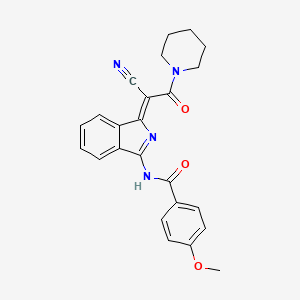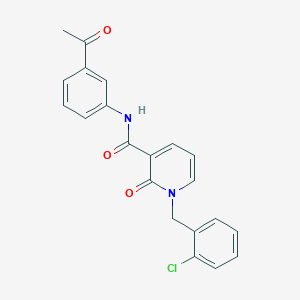
4-(2-Methyl-3,5-dioxothiomorpholin-4-yl)benzonitrile
カタログ番号:
B2433570
CAS番号:
344265-45-8
分子量:
246.28
InChIキー:
HOOKNEIZSBVBSJ-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Organic Synthesis and Chemical Reactions
- Conversion to 3-Aminoindole-2-carbonitriles : 2-(4-Chloro-5H-1,2,3-dithiazolylideneamino)benzonitrile reacts with triphenylphosphine to yield 3-aminoindole-2-carbonitriles, showcasing potential in organic synthesis (Michaelidou & Koutentis, 2009).
- Synthesis of Diarylpyrimidine HIV-1 Inhibitors : 4-((4-chloropyrimidin-2-yl)amino)benzonitrile is an intermediate in the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors (Xiu-lia, 2015).
Photochemical Applications
- Photochemical Synthesis of 3-Oxazolines : Irradiation of 3-phenyl-2H-azirines leads to benzonitrile-methylide intermediates, which can be trapped by carbon dioxide to yield 4-phenyl-3-oxazolines (Gakis et al., 1976).
- Development of Potassium-Channel Openers : (S)-3-(5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-yl)benzonitrile, developed as a potassium-channel opener, involves an unsymmetrical Hantzsch reaction in its synthesis (Hopes, Parker, & Patel, 2006).
Pharmaceutical and Medicinal Chemistry
- Selective Androgen Receptor Modulators : Structural modification of a 4-methyl-4-(4-hydroxyphenyl)hydantoin series resulted in a new series of 4-(hydroxymethyl)diarylhydantoin analogues as potent, partial agonists of the human androgen receptor (Nique et al., 2012).
Other Applications
- Novel Host Materials for Red Phosphorescent Organic Light-Emitting Diodes : 9,10-Dihydroacridine derivatives attached to [1,1'-biphenyl]-4-carbonitrile were prepared for use in organic light-emitting diodes (Liu et al., 2018).
Safety and Hazards
特性
IUPAC Name |
4-(2-methyl-3,5-dioxothiomorpholin-4-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c1-8-12(16)14(11(15)7-17-8)10-4-2-9(6-13)3-5-10/h2-5,8H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOKNEIZSBVBSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)CS1)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
methyl 4-[4-(dimethylamino)phenyl]-4H-1,4-benzothiazine...
Cat. No.: B2433488
CAS No.: 1291839-65-0
Ethyl 1-(3-(4-bromophenoxy)-2-hydroxypropyl)piperidine-...
Cat. No.: B2433489
CAS No.: 1052411-00-3
5-bromo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethy...
Cat. No.: B2433491
CAS No.: 1903722-20-2
(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1...
Cat. No.: B2433492
CAS No.: 1904312-14-6
![methyl 4-[4-(dimethylamino)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2433488.png)

![5-bromo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2433491.png)



![6-methyl-2-(methylsulfanyl)-N-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carboxamide](/img/structure/B2433495.png)
![6-Methoxy-N-[2-(prop-2-enoylamino)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2433496.png)





![ethyl 2-{[(4-nitrophenyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2433510.png)
